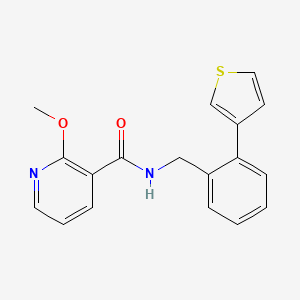

2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide

Description

Properties

IUPAC Name |

2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-22-18-16(7-4-9-19-18)17(21)20-11-13-5-2-3-6-15(13)14-8-10-23-12-14/h2-10,12H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQPSWMXVADKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the benzyl intermediate. This involves the reaction of 2-(thiophen-3-yl)benzyl chloride with an appropriate base to form the benzyl intermediate.

Nicotinamide Coupling: The benzyl intermediate is then coupled with 2-methoxy nicotinic acid or its derivative under suitable conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be employed.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Therapeutic Applications

The compound is primarily recognized for its potential in treating a range of health conditions due to its pharmacological properties. It is particularly noted for:

- Anti-inflammatory Effects : Similar compounds have been studied for their ability to inhibit phosphodiesterase type 4 (PDE4), which plays a crucial role in inflammatory responses. Inhibition of PDE4 can lead to reduced release of inflammatory mediators, making it a candidate for treating conditions such as asthma, chronic obstructive pulmonary disease, and rheumatoid arthritis .

- Antioxidant Activity : Compounds with methoxy and hydroxy substitutions have demonstrated significant antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

- Cancer Treatment : There is growing interest in the development of nicotinamide derivatives for their anticancer properties. Studies have shown that certain derivatives exhibit selective antiproliferative activity against specific cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) . The structural features of 2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide may enhance its efficacy against tumor cells.

Biological Activities

The biological activities of 2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits PDE4, reducing inflammation in respiratory and autoimmune diseases. |

| Antioxidant | Scavenges free radicals, protecting cells from oxidative damage. |

| Antiproliferative | Exhibits selective toxicity against certain cancer cell lines. |

| Neuroprotective | Potentially beneficial in neurodegenerative diseases through antioxidant effects. |

Case Studies and Research Findings

Several studies have investigated the efficacy of similar compounds, providing insights into the potential applications of 2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide:

- Study on PDE4 Inhibition : Research highlighted that selective PDE4 inhibitors could effectively reduce inflammation without adverse cardiovascular effects. This positions compounds like 2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide as promising candidates for respiratory diseases .

- Antioxidant Research : A comparative study on various methoxy-substituted compounds revealed that those with multiple methoxy groups exhibited enhanced antioxidant activity, suggesting that 2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide could similarly benefit from structural modifications aimed at improving its oxidative stress response .

- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives of nicotinamide showed significant antiproliferative effects against cancer cell lines, with IC50 values indicating potent activity at low concentrations. This suggests that 2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide may also exhibit similar properties worthy of further exploration .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to other benzamide or nicotinamide derivatives, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().

| Compound | Core Structure | Substituents | Directing Group | Applications |

|---|---|---|---|---|

| 2-Methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide | Nicotinamide | 2-methoxy (pyridine), thiophen-3-yl (benzyl) | Amide (-CONH-) | Potential catalyst in C–H activation* |

| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | 3-methyl (benzene), hydroxy (alkyl chain) | N,O-bidentate | Metal-catalyzed C–H functionalization |

Key Observations:

Directing Groups: The target compound’s amide group (-CONH-) may act as a monodentate directing group, whereas the hydroxyl and amide groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide form an N,O-bidentate system, enhancing its utility in directing metal-catalyzed C–H bond activation .

Synthesis:

- Both compounds likely employ similar synthetic routes, such as coupling 3-substituted benzoyl chlorides with amines. However, the target compound’s thiophene-containing benzyl group may require additional steps for functionalization.

Computational Insights:

- Density functional theory (DFT) methods, such as those described in and , could predict electronic properties (e.g., charge distribution, frontier molecular orbitals) to explain differences in stability or reactivity between these compounds. For example, the methoxy group in the target compound may donate electron density to the pyridine ring, modulating its electrophilicity.

Crystallography and Characterization:

- Structural confirmation of analogues (e.g., ) relies on X-ray diffraction analyzed via SHELX and visualized with ORTEP . The thiophene ring in the target compound may introduce steric or packing differences compared to alkyl-substituted benzamides.

Notes

Tools like SHELX and WinGX are critical for structural validation, as demonstrated in related compounds.

Further experimental and computational work is needed to validate hypotheses about reactivity and applications.

Q & A

Q. What are the common synthetic routes for 2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide, and how are intermediates characterized?

The synthesis typically involves coupling a nicotinamide derivative with a thiophene-containing benzylamine intermediate. For example, nucleophilic substitution or amide coupling reactions (e.g., EDC/HOBt-mediated) are used to link the 2-methoxynicotinoyl group to the benzyl-thiophene moiety . Key intermediates, such as 2-(thiophen-3-yl)benzylamine, are characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Crystallographic validation (e.g., single-crystal X-ray diffraction) is recommended for ambiguous cases, as demonstrated in structurally analogous thiophene-containing compounds .

Q. Which spectroscopic and computational methods are critical for structural validation?

- Experimental : -NMR (to confirm methoxy and thiophene proton environments), FT-IR (amide C=O stretch at ~1650–1700 cm), and X-ray crystallography (gold standard for 3D conformation) .

- Computational : Density functional theory (DFT) using hybrid functionals (e.g., B3LYP) to optimize geometry and calculate vibrational frequencies. Compare theoretical vs. experimental NMR/IR spectra to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction yields when steric hindrance occurs at the benzyl-thiophene moiety?

Steric effects from the thiophene substituent can hinder amide bond formation. Mitigation strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactant solubility.

- Catalysis : Employ Pd-mediated cross-coupling for challenging C–N bonds .

- Temperature control : Gradual heating (e.g., 60–80°C) to overcome activation barriers without degrading sensitive groups.

Document reaction progress via TLC or HPLC-MS, and validate yield improvements using triplicate trials .

Q. How should contradictions between computational predictions and experimental spectroscopic data be resolved?

Discrepancies often arise from solvent effects or incomplete basis sets in DFT. Steps to resolve:

Re-optimize geometry with implicit solvent models (e.g., PCM for DMSO or chloroform) .

Include dispersion corrections (e.g., Grimme’s D3) for non-covalent interactions in crowded regions (e.g., benzyl-thiophene packing) .

Cross-validate with alternative functionals (e.g., ωB97X-D) and larger basis sets (e.g., def2-TZVP).

Re-examine experimental conditions : Trace solvents or impurities may distort NMR/IR peaks .

Q. What strategies are recommended for assessing in vitro biological activity while minimizing false positives?

- Dose-response assays : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC/IC.

- Counter-screening : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement .

- Metabolic stability : Pre-incubate with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation, which may overstate efficacy .

- Control for thiophene-mediated redox activity : Include antioxidants (e.g., ascorbate) to distinguish specific binding from oxidative artifacts .

Methodological Challenges and Solutions

Q. How can crystallographic data be refined for low-quality crystals of this compound?

For poorly diffracting crystals:

- Data collection : Use synchrotron radiation or low-temperature (100 K) settings to enhance resolution .

- Refinement : Apply SHELXL’s restraints for bond lengths/angles in disordered regions (e.g., flexible methoxy groups) .

- Validation : Check R and electron density maps (e.g., using Coot) to avoid overfitting .

Q. What computational protocols are suitable for predicting pharmacokinetic properties?

- LogP : Use atomistic methods (e.g., XLOGP3) or DFT-derived electrostatic potentials to estimate hydrophobicity .

- Metabolism : Simulate cytochrome P450 interactions via docking (AutoDock Vina) or machine learning (e.g., StarDrop’s DMPK module) .

- Membrane permeability : Apply the parallel artificial membrane permeability assay (PAMPA) with in silico corrections for thiophene’s π-π stacking tendencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.